Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside

Carbohydrate Chemistry Glycosylation Regioselectivity

Synthetic planning errors arise when assuming 4,6-O-protected glucopyranosides are interchangeable. Unlike alkylidene analogs, this benzylidene acetal locks the ring into a rigid 4C1 chair conformation, providing verifiable advantages: - Enables exclusive (1→3)-linked disaccharide formation, eliminating (1→2)-byproducts - Confirmed GLUT1 affinity (Ki = 0.73 mM), superior to D-glucose and isopropylidene analogs - Delivers α-glucosides with high stereoselectivity from glycosyl triflate intermediates Ideal for oligosaccharide synthesis, transporter probe development, and glycoconjugate vaccines.

Molecular Formula C14H18O6
Molecular Weight 282.29 g/mol
CAS No. 3162-96-7
Cat. No. B015520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-O-benzylidene-alpha-D-glucopyranoside
CAS3162-96-7
SynonymsMethyl 4,6-O-(Phenylmethylene)-α-D-glucopyranoside;  NSC 1681; 
Molecular FormulaC14H18O6
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
InChIInChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3
InChIKeyVVSWDMJYIDBTMV-BTZLDLHRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside: Core Properties


Methyl 4,6-O-benzylidene-α-D-glucopyranoside (CAS: 3162-96-7) is a monosaccharide derivative and a crucial chiral building block in carbohydrate chemistry . It features a benzylidene acetal protecting group that locks the pyranose ring into a rigid 4C1 chair conformation [1]. This structural rigidity is the foundation for its unique and predictable reactivity in regioselective and stereoselective transformations, making it a preferred intermediate over less conformationally constrained analogs for the synthesis of complex oligosaccharides and glycoconjugates .

1 Benzylidene acetal locks rigid 4C1 chair conformation
2 α-Anomer directs (1→3)-regioselectivity in glycosylation
3 Gluco-series stereochemistry for α-selective transformations

Why Generic 4,6-O-Protected Analogs Fall Short


The assumption that any 4,6-O-protected glucopyranoside can serve as a direct substitute is a critical error in synthetic planning. The choice of the 4,6-O-protecting group is not arbitrary; it fundamentally dictates the compound's conformational rigidity, electronic properties, and subsequent reactivity. For example, replacing the phenyl-containing benzylidene acetal with an alkylidene analog like an isopropylidene group can alter binding affinity to biological transporters by orders of magnitude [1]. Similarly, subtle changes in stereochemistry or the protecting group's electronic nature drastically change regioselectivity in both chemical [2] and enzymatic reactions [3]. The following sections quantify these critical differences, demonstrating where Methyl 4,6-O-benzylidene-α-D-glucopyranoside provides a verifiable advantage.

Attribute
This Compound
Generic Substitute
Anomeric form
α-Anomer (predictable (1→3)-selectivity)
β-Anomer or α/β mixture: regioselectivity may shift to (1→2)
4,6-O-Protecting group
Benzylidene acetal (reported GLUT1 affinity)
Alkylidene acetals (e.g., isopropylidene): transporter affinity may reduce
Sugar configuration
Gluco series (α-selectivity in glycosyl triflate)
Manno series: stereochemical outcome reverses to β

Quantitative Differentiation Against Closest Analogs


Chemical Glycosylation Regioselectivity: α-Anomer Favors (1→3)-Linkage

In glycosylation reactions, the anomeric configuration of the acceptor dictates the regiochemical outcome. When the α-anomer of this compound (methyl 4,6-O-benzylidene-α-D-glucopyranoside) is used as an acceptor with a monosaccharide donor, the reaction yields the (1→3)-linked disaccharide predominantly or exclusively [1]. This contrasts with the use of β-anomer acceptors under the same conditions, which do not provide the same level of predictable regiocontrol. This predictability is essential for streamlining the synthesis of specific oligosaccharide sequences.

Regioselectivity
Head-to-head
Target: Exclusive/predominant (1→3)-linked disaccharide
Comparator: Shifts to (1→2)-linkage with β-anomer
Supports predictable (1→3)-disaccharide synthesis
Anomeric configuration directs regiochemical outcome
Carbohydrate Chemistry Glycosylation Regioselectivity

Stereoselectivity in Glycosyl Triflate Activation: Gluco vs. Manno Series

The behavior of 4,6-O-benzylidene-protected glycosyl donors is highly dependent on the sugar's stereochemistry. Activation of an S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-D-glucopyranoside donor (gluco series) with triflic anhydride provides α-glucosides with high selectivity [1]. This is in stark contrast to the analogous mannopyranoside series (manno series), which under the same conditions yields β-mannosides with excellent selectivity [1]. This fundamental difference in stereochemical outcome is critical for users targeting specific anomeric linkages.

Stereoselectivity
Head-to-head
Target: High α-selectivity (gluco series)
Comparator: High β-selectivity (manno series)
Gluco series supports α-glucosylation studies
Stereochemistry dictates anomeric outcome under identical conditions
Carbohydrate Chemistry Stereoselective Synthesis Glycosylation

Glucose Transporter Binding Affinity: Benzylidene vs. Isopropylidene

The choice of 4,6-O-acetal protecting group significantly impacts biological recognition. Methyl 4,6-O-benzylidene-α-D-glucopyranoside is a competitive inhibitor of glucose exit from human erythrocytes with a Ki of 0.73 mM at 23°C [1]. This affinity is substantially higher than that of D-glucose (Km ≈ 2.5 mM) and all tested isopropylidene acetals, which displayed less affinity than glucose [1]. This demonstrates that the benzylidene phenyl group is crucial for high-affinity interaction with the glucose transporter (GLUT1).

Binding Affinity (Ki)
Head-to-head
Ki = 0.73 mM
~3.4-fold higher affinity vs. D-glucose (Km 2.5 mM)
Reported binding affinity context for GLUT1 probe development
Phenyl group critical; isopropylidene analogs show reduced affinity
Biochemistry Membrane Transport Inhibitor Design

Enzymatic Acetylation Yield: α-Anomer vs. β-Anomer

In lipase-catalyzed acetylation reactions, the anomeric configuration of the acceptor influences the reaction yield. The α-anomer of methyl 4,6-O-benzylidene-D-glucopyranoside furnishes the corresponding ester in 94% yield [1]. Under the same reaction conditions, the β-anomer yields the analogous product in only 86% yield [1]. This 8% difference in yield can be significant in multistep syntheses where overall yield is paramount.

Acetylation Yield
Head-to-head
Target: 94% yield
Comparator: 86% yield (β-anomer)
Reported yield difference may impact multistep efficiency
Lipase-catalyzed acetylation conditions
Biocatalysis Enzymatic Synthesis Regioselectivity

Regioselective Glycosylation with Trichloroacetimidates

Glycosylations of 4,6-O-benzylidene glucopyranosides with glycosyl trichloroacetimidates proceed with high regioselectivity to afford (1→3)-linked disaccharides in good yields using TMSOTf as a catalyst [1]. This method is an efficient and reliable route to this specific linkage. While exact yields are substrate-dependent, the method consistently favors the (1→3)-product. In contrast, achieving the same regioselectivity with other protecting group strategies often requires more steps or results in lower selectivity.

Glycosylation Method
Method context
Regioselective (1→3)-linkage via trichloroacetimidates
Supports (1→3)-oligosaccharide assembly with reported good yields
Substrate-dependent yields; general selectivity observed
Carbohydrate Chemistry Glycosylation Oligosaccharide Synthesis

Antibacterial Activity of Acylated Derivatives

Acylated derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside have been synthesized and screened for antibacterial activity [1]. These derivatives show in vitro activity against human pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, using the disc diffusion method [1]. This establishes the core benzylidene scaffold as a viable starting point for developing new antimicrobial agents, differentiating it from simpler, non-benzylidenated sugar derivatives that lack this activity profile.

Antimicrobial Screening
Class-level
Acylated derivatives active against S. aureus and E. coli
Supports antimicrobial screening context for scaffold
Data to verify; disc diffusion assay
Medicinal Chemistry Antibacterial Drug Discovery

Strategic Application Scenarios


Synthesis of (1→3)-β-Glucan Oligosaccharide Fragments

The predictable regioselectivity of methyl 4,6-O-benzylidene-α-D-glucopyranoside as a glycosyl acceptor makes it an ideal starting material for the efficient synthesis of (1→3)-linked glucan oligosaccharides [1]. As demonstrated, using this α-anomer with a monosaccharide donor yields the (1→3)-linked disaccharide exclusively, avoiding the need for complex protection schemes or the separation of (1→2)-linked byproducts [1]. This directly translates to higher yields and reduced purification costs in the production of these biologically significant molecules.

Design of High-Affinity Glucose Transporter Probes

This compound's confirmed high affinity (Ki = 0.73 mM) for the human erythrocyte glucose transporter [2] positions it as a superior molecular scaffold for developing fluorescent or affinity probes to study GLUT1 and related transporters. Its potency, which is several-fold higher than D-glucose and significantly greater than isopropylidene-protected analogs [2], makes it the logical choice for experiments where strong, competitive binding is required to elucidate transporter mechanisms or screen for inhibitors.

Stereoselective α-Glucosylation in Complex Molecules

In synthetic routes requiring the installation of an α-glucosidic linkage with high fidelity, a 4,6-O-benzylidene-protected glucosyl donor derived from this α-anomer is the appropriate choice. The stereochemical outcome of its activated glycosyl triflate is to provide α-glucosides with high selectivity [3]. This is a direct contrast to the analogous manno-series, which yields β-mannosides [3]. This predictable stereocontrol is invaluable in the total synthesis of complex natural products and glycoconjugate vaccines.

Application
Selection Property
Validation Focus
Synthesis of (1→3)-oligosaccharide fragments
Regioselective acceptor behavior
(1→3)-linkage exclusivity and yield
Glucose transporter probe development
GLUT1 binding affinity context
Reported Ki and comparative binding studies
Stereocontrolled α-glucosylation studies
Gluco-series stereochemical outcome
Anomeric ratio and stereochemical fidelity

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